(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-azabicyclo[2.2.1]heptane derivatives often involves an epimerization-lactamization cascade reaction. This method uses functionalized 4-aminoproline methyl esters, which undergo 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates . Key factors for this reaction include the electron-withdrawing N-protective group in the substrates and a strong base as the promoter .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure or the oxalic acid component.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the bicyclic structure, while substitution reactions can produce a variety of substituted bicyclic amines.
Scientific Research Applications
(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid involves its interaction with molecular targets through its bicyclic amine structure. The nitrogen atom can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic amine with similar structural features but different stereochemistry and functional groups.
7-oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness
(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid is unique due to its combination of a bicyclic amine structure with oxalic acid. This combination provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.1]heptane;oxalic acid |
InChI |
InChI=1S/C6H11N.C2H2O4/c1-2-6-3-5(1)4-7-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6+;/m0./s1 |
InChI Key |
QNGZIDBJQMTRGN-RIHPBJNCSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1CN2.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2CC1CN2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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